Pectin

Descripción

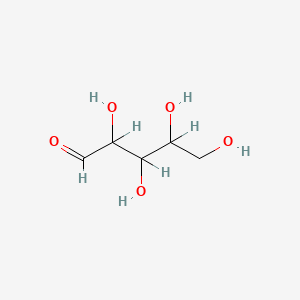

Structure

3D Structure

Propiedades

IUPAC Name |

(2S,3R,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2+,3+,4-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMOLEFTQBMNLQ-DTEWXJGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(OC(C1O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@H]([C@H](O[C@H]([C@@H]1O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pectin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003402 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

18968-14-4, 9000-69-5 | |

| Record name | beta-D-Galactopyranuronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018968144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Galactopyranuronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03652 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | .BETA.-D-GALACTOPYRANURONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55NG3O9NDD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pectin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003402 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

142-144 °C | |

| Record name | beta-D-Galactopyranuronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03652 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Pectin's Architectural and Signaling Roles in Plant Cell Walls: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Abstract

Pectin, a family of complex heteropolysaccharides, is a primary structural component of the plant cell wall and middle lamella, accounting for up to 35% of the primary wall in dicots.[1] Far from being a passive scaffold, this compound is a dynamic polymer whose intricate structure and chemical modifications govern critical cellular processes. It dictates cell wall porosity and hydration, facilitates cell-to-cell adhesion, and interacts with other wall polymers to create a resilient, flexible matrix.[1][2] Furthermore, enzymatic remodeling of this compound generates oligosaccharide fragments that act as potent signaling molecules, orchestrating plant growth, development, and immunity.[3][4] This technical guide provides a comprehensive overview of this compound's structure, function, and biosynthesis, presents quantitative data on its composition, and details key experimental protocols for its study, offering a critical resource for professionals in plant science and drug development.

The Complex Architecture of this compound

This compound is not a single molecule but a collection of covalently linked galacturonic acid-rich polysaccharides synthesized in the Golgi apparatus.[2][5] Its structure is often described in terms of "smooth" and "hairy" regions.[1] These regions are composed of distinct structural domains:

-

Homogalacturonan (HG): The most abundant domain, comprising approximately 65% of total this compound.[1] HG is a linear homopolymer of α-(1,4)-linked D-galacturonic acid (GalA) and constitutes the "smooth" regions.[1][6] The carboxyl groups of GalA can be methyl-esterified, a key modification that profoundly impacts this compound's properties.[6]

-

Rhamnogalacturonan I (RG-I): Forms the backbone of the "hairy" regions. It consists of a repeating disaccharide backbone of [→4)-α-D-GalA-(1→2)-α-L-Rha-(1→].[1] Attached to the rhamnose residues are neutral sugar side chains, primarily composed of arabinans, galactans, and arabinogalactans.[3]

-

Rhamnogalacturonan II (RG-II): The most structurally complex pectic polysaccharide. It possesses a short HG backbone decorated with four highly conserved, complex oligosaccharide side chains containing 12 different types of sugars.[7] A unique feature of RG-II is its ability to form dimers cross-linked by a borate-diol ester, which is critical for the tensile strength of the primary cell wall.[7]

-

Substituted Galacturonans: Other, less common domains include Xylogalacturonan (XGA), where the HG backbone is substituted with xylose, and Apiogalacturonan.

The precise arrangement and interconnection of these domains give rise to a supramolecular network with diverse functional capabilities.

Core Functions of this compound in the Plant Cell Wall

This compound's functions are multifaceted, spanning from providing structural integrity to actively participating in cellular signaling.

Structural and Mechanical Roles

-

Cell Adhesion: As the primary component of the middle lamella, this compound acts as a glue, cementing adjacent plant cells together.[8] This adhesion is largely mediated by calcium bridges formed between the free carboxyl groups of de-methyl-esterified HG chains, a concept famously described by the "egg-box model".[2]

-

Control of Wall Porosity and Hydration: The pectic matrix forms a hydrated gel that controls the porosity of the cell wall.[9] This regulation is crucial for controlling the transport of water, ions, and small proteins to the plasma membrane. The degree of cross-linking and esterification directly influences pore size.[10][11]

-

Interaction with Other Polymers: this compound forms a complex, interpenetrating network with cellulose (B213188) and hemicellulose.[7] While direct covalent linkages are debated, non-covalent interactions, particularly through RG-I side chains associating with cellulose microfibrils, are thought to be critical for the overall architecture and mechanical properties of the cell wall.

Gel Formation and Cross-Linking

The ability of this compound to form gels is central to its function. This process is highly dependent on the Degree of Methylesterification (DM) , which is the percentage of carboxyl groups that are esterified.

-

High-Methoxyl (HM) Pectins (DM > 50%): Form gels under acidic conditions (pH 2.8-3.6) and in the presence of high sugar concentrations, stabilized by hydrogen bonds and hydrophobic interactions.[1]

-

Low-Methoxyl (LM) Pectins (DM < 50%): Form gels through ionic cross-linking with divalent cations, most notably Ca²⁺.[12] This interaction is described by the "Egg-Box Model," where calcium ions fit into the cavities between two parallel, negatively charged HG chains, forming strong junction zones.

This compound as a Signaling Molecule

The plant cell wall is not static; it is constantly monitored for damage. This process, known as Cell Wall Integrity (CWI) signaling , relies heavily on this compound.[2][13]

During pathogen attack or mechanical wounding, plant and microbial enzymes (like polygalacturonases) degrade pectic polysaccharides.[14][15] This releases small this compound fragments called Oligogalacturonides (OGs) .[4] These OGs function as Damage-Associated Molecular Patterns (DAMPs), acting as potent signaling molecules that trigger plant defense responses.[14][15]

The perception of OGs, likely by cell-surface receptors like Wall-Associated Kinases (WAKs), initiates a downstream signaling cascade.[16] This cascade can involve the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) pathways, and changes in phytohormone levels (e.g., salicylic (B10762653) acid, jasmonic acid), ultimately leading to the expression of defense-related genes and enhanced immunity.[3][4]

Quantitative Data Presentation

The composition and properties of this compound vary significantly depending on the plant source, tissue type, and extraction method used.

Table 1: this compound Content and Properties in Various Plant Sources

| Plant Source | Tissue | This compound Yield (% dry weight) | Degree of Methylesterification (DM) (%) | Predominant this compound Type | Reference(s) |

| Citrus | Peel | 30 - 35% | 55 - 79% | High-Methoxyl (HM) | [1][7] |

| Apple | Pomace | 15 - 20% | > 50% | High-Methoxyl (HM) | [5][7] |

| Sugar Beet | Pulp | 10 - 20% | < 50% (often acetylated) | Low-Methoxyl (LM) | [1][5] |

| Sunflower | Head | 15 - 25% | High | High-Methoxyl (HM) | [5] |

| Carrots | Root | ~1.4% (fresh weight) | Variable | - | [1] |

| Arabidopsis | Leaf | - | 5 - 40% (purified HG) | Low-Methoxyl (LM) | [6] |

Table 2: Typical Molecular Weight of this compound Fractions

| This compound Fraction | Typical Molecular Weight (kDa) | Notes | Reference(s) |

| Total this compound | 50 - 300 | Highly variable based on source and degradation during extraction. | [17] |

| Homogalacturonan (HG) | 10 - 50 | Corresponds to a DP of ~30-100 GalA residues. | [6] |

| Rhamnogalacturonan I (RG-I) | 20 - 80 | Backbone length of 100-300 repeating units. | [1] |

| Rhamnogalacturonan II (RG-II) Dimer | ~10 | Highly conserved size. | [7] |

Key Experimental Protocols

Protocol: Sequential Extraction of this compound from Plant Material

This protocol allows for the fractionation of pectins based on their association with the cell wall.

Objective: To isolate water-soluble, chelator-soluble (ionically bound), and alkali-soluble (covalently bound) this compound fractions.

Methodology:

-

Preparation: Start with Alcohol Insoluble Residue (AIR) of the plant material to remove soluble sugars and metabolites.

-

Step 1: Water-Soluble this compound (WSP):

-

Suspend AIR in deionized water (e.g., 1:25 w/v).

-

Stir at a controlled temperature (e.g., 85-95°C) for 1-3 hours.[18]

-

Centrifuge and collect the supernatant. This contains loosely bound this compound.

-

-

Step 2: Chelator-Soluble this compound (CSP):

-

Resuspend the pellet from Step 1 in a solution of a chelating agent, such as 50 mM Cyclohexane-trans-1,2-diamine-N,N,N',N'-tetraacetic acid (CDTA) or EDTA, at pH 6.5.

-

Stir at room temperature for 6-8 hours.

-

Centrifuge and collect the supernatant. This fraction contains pectins cross-linked by Ca²⁺.

-

-

Step 3: Alkali-Soluble this compound (ASP):

-

Wash the remaining pellet with water to remove the chelator.

-

Resuspend the pellet in a dilute alkali solution, such as 50 mM Na₂CO₃ with 20 mM NaBH₄ (to prevent alkaline degradation).

-

Stir at 4°C for 12-16 hours.

-

Centrifuge, collect the supernatant, and immediately neutralize with acetic acid. This fraction contains more tightly bound pectins.

-

-

Precipitation and Purification: For each fraction, precipitate the this compound by adding 3-4 volumes of cold ethanol (B145695) and allowing it to stand at 4°C overnight. Collect the this compound precipitate by centrifugation, wash with 70% ethanol, and lyophilize.

Protocol: Determination of Degree of Methylesterification (DM)

This protocol outlines two common methods for quantifying the DM of an isolated this compound sample.

Objective: To calculate the percentage of galacturonic acid residues that are methyl-esterified.

Method 1: Titration Method [19][20]

-

Dissolve a known weight of this compound (e.g., 50 mg) in CO₂-free deionized water.

-

Titrate with standardized NaOH (e.g., 0.1 M) to a pH endpoint of 8.5, using phenolphthalein (B1677637) as an indicator. Record the volume of NaOH used (V1). This neutralizes the free carboxyl groups.

-

Add a known excess of 0.5 M NaOH (e.g., 10 mL) to the solution and let it stand for 30 minutes to saponify the methyl esters.

-

Back-titrate the excess NaOH with standardized HCl (e.g., 0.5 M) to the same pH endpoint. Record the volume of HCl used.

-

Calculate the amount of NaOH used for saponification (V2).

-

Calculate DM: DM (%) = [V2 / (V1 + V2)] * 100

Method 2: Fourier-Transform Infrared (FTIR) Spectroscopy [6][21]

-

Prepare KBr pellets containing a small amount of the dried this compound sample.

-

Record the FTIR spectrum (e.g., 400-4000 cm⁻¹).

-

Identify the absorbance peaks corresponding to esterified carboxyl groups (~1740 cm⁻¹) and free carboxyl groups (~1630 cm⁻¹).[6]

-

Calculate the area of both peaks.

-

Calculate DM: DM (%) = [Area(1740) / (Area(1740) + Area(1630))] * 100 . This method is often calibrated using this compound standards of known DM.[6]

Protocol: Monosaccharide Composition Analysis via HPAEC-PAD

This protocol is the gold standard for determining the sugar composition of a polysaccharide without derivatization.[22]

Objective: To hydrolyze a this compound sample into its constituent monosaccharides and quantify them.

Methodology:

-

Hydrolysis:

-

Place a small amount of dried this compound (e.g., 1-5 mg) in a hydrolysis tube.

-

Add 2 M trifluoroacetic acid (TFA).

-

Heat at 121°C for 1-2 hours to cleave glycosidic bonds.

-

Cool the sample and evaporate the TFA under a stream of nitrogen or by lyophilization.

-

Redissolve the hydrolyzed monosaccharides in ultrapure water.

-

-

Chromatography:

-

System: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

-

Column: A carbohydrate-specific column (e.g., Dionex CarboPac™ series).[23]

-

Elution: Use an isocratic or gradient elution program with NaOH and sodium acetate (B1210297) to separate the neutral and acidic sugars.[24]

-

Detection: The PAD provides sensitive and direct detection of carbohydrates.

-

-

Quantification:

-

Run a mixed standard containing known concentrations of relevant monosaccharides (e.g., Rha, Ara, Gal, Xyl, Fuc, Man, Glc, GalA, GlcA).[24]

-

Identify peaks in the sample chromatogram by comparing retention times with the standards.

-

Quantify each monosaccharide by integrating the peak area and comparing it to the standard curve. The results provide the molar ratio of the constituent sugars.

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Cell Wall Integrity Signaling in Fruit Ripening [mdpi.com]

- 3. This compound Biosynthesis Is Critical for Cell Wall Integrity and Immunity in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Cell wall bricks of defence: the case study of oligogalacturonides [frontiersin.org]

- 5. Current Advancements in this compound: Extraction, Properties and Multifunctional Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determining Methyl-Esterification Patterns in Plant-Derived Homogalacturonan Pectins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound and this compound-Based Composite Materials: Beyond Food Texture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | Cellulose, Polysaccharides & Carbohydrates | Britannica [britannica.com]

- 9. Non-invasive Quantification of Cell Wall Porosity by Fluorescence Quenching Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rupress.org [rupress.org]

- 11. Assessing porosity in cellulose nanofiber-based artificial plant cell walls as a function of salinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cell wall integrity: Targeted post-synthetic modifications to reveal its role in plant growth and defense against pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Signaling role of oligogalacturonides derived during cell wall degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Potential of Bio-Sourced Oligogalacturonides in Crop Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. nuft.edu.ua [nuft.edu.ua]

- 20. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]

- 21. mdpi.com [mdpi.com]

- 22. glycospectra-analytics.com [glycospectra-analytics.com]

- 23. os.copernicus.org [os.copernicus.org]

- 24. Complete composition analysis of polysaccharides based on HPAEC-PAD coupled with quantitative analysis of multi-components by single marker - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Backbone of Plant-Based Pharmaceuticals: A Technical Guide to the Chemical Composition and Molecular Weight of Pectin

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide on the chemical composition and molecular weight of pectin has been released today, offering a critical resource for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth analysis of this compound's molecular structure, its varied chemical makeup depending on the source, and the methodologies for its characterization, positioning it as a cornerstone for innovation in pharmaceutical and biomedical applications.

This compound, a complex heteropolysaccharide found in the primary cell walls of terrestrial plants, is a key ingredient in the food industry and is increasingly recognized for its potential in drug delivery and as a bioactive compound.[1][2] Its utility is intrinsically linked to its chemical composition and molecular weight, which dictates its physicochemical and functional properties.

Delving into the Molecular Architecture of this compound

This compound is primarily composed of a backbone of α-(1→4)-linked D-galacturonic acid units.[3][4] This linear polymer is interspersed with L-rhamnose residues, creating kinks in the chain. The structure of this compound is not uniform and is characterized by "smooth" regions of homogalacturonan (a linear polymer of galacturonic acid) and "hairy" regions of rhamnogalacturonan I and rhamnogalacturonan II, which have side chains of neutral sugars such as arabinose, galactose, and xylose.[2]

The galacturonic acid residues can be esterified with methanol, and the degree of esterification (DE) is a critical parameter that classifies this compound into two main types: high-methoxyl (HM) this compound (DE > 50%) and low-methoxyl (LM) this compound (DE < 50%).[2] This seemingly subtle chemical difference has profound implications for the gelling properties of this compound, a key feature in many of its applications.

Quantitative Compositional Analysis of this compound from Various Sources

The precise chemical composition of this compound varies significantly depending on its botanical source. These differences in the relative abundance of its constituent monosaccharides influence its biological activity and potential therapeutic applications. The following table summarizes the chemical composition of this compound from several common sources.

| Source | Galacturonic Acid (%) | Rhamnose (%) | Arabinose (%) | Galactose (%) | Other Sugars (%) | Reference |

| Chickpea Husk | 67.0 | 10.4 | 7.7 | 12.3 | Xylose (0.4), Mannose (0.6), Glucose (1.6) | [5] |

| Citrus Peel | 24.1 - 29.8 | 1.1 - 1.5 (orange) to 16.6 - 20.5 (lime) | Varied | Varied | Glucose | [6] |

| Black Currant Press Cake | 37.1 | - | 5.7 | Varied | Xylose, Mannose, Glucose | [6] |

| Red Currant Press Cake | 49.7 | - | 2.3 | Varied | Xylose, Mannose, Glucose | [6] |

| Cranberry | >70.7 (Uronic Acids) | Varied | Varied | Varied | - | [7] |

| Apple Pomace | - | - | - | - | - | [2] |

| Sugar Beet Pulp | - | - | - | - | - | [8] |

| Sunflower Heads | - | - | - | - | - | [8] |

Molecular Weight: A Key Determinant of Functionality

The molecular weight of this compound is another crucial parameter that influences its properties, such as viscosity and gel-forming ability. It typically ranges from 50,000 to 150,000 Daltons (Da), although values as high as 200,000 Da have been reported.[3] The molecular weight is not a single value but rather a distribution, which can be characterized by various averages such as the number-average molecular weight (Mn) and the weight-average molecular weight (Mw).

| Source | Molecular Weight (Da) | Reference |

| Chickpea Husk | 110,000 | [5] |

| Commercial Pectins | 100,000 - 200,000 | [3] |

| Modified Citrus this compound (MCP) | Mn: 21,000, Mw: 43,000 | [9] |

Experimental Protocols for this compound Characterization

Accurate characterization of this compound's chemical composition and molecular weight is paramount for its effective utilization. The following are detailed methodologies for key experiments.

Determination of the Degree of Esterification (DE) by Titration

This method involves the quantification of free and esterified carboxyl groups in the this compound sample.[10][11]

Materials:

-

This compound sample

-

0.1 M Sodium hydroxide (B78521) (NaOH) solution, standardized

-

0.1 M Hydrochloric acid (HCl) solution, standardized

-

Phenolphthalein (B1677637) indicator

-

Deionized water

Procedure:

-

Sample Preparation: Accurately weigh approximately 0.5 g of the this compound sample and dissolve it in 100 mL of deionized water with gentle stirring.

-

Titration of Free Carboxyl Groups: Add 5 drops of phenolphthalein indicator to the this compound solution. Titrate the solution with standardized 0.1 M NaOH until a faint pink color persists for at least 30 seconds. Record the volume of NaOH used (V1).

-

Saponification of Esterified Carboxyl Groups: To the neutralized solution from the previous step, add a known excess of 0.1 M NaOH (e.g., 20 mL). Stopper the flask and allow the mixture to stand for 2 hours at room temperature to ensure complete saponification of the methyl ester groups.

-

Titration of Excess NaOH: Add a known excess of 0.1 M HCl (e.g., 20 mL) to the saponified solution to neutralize the excess NaOH. Titrate the remaining HCl with standardized 0.1 M NaOH until the faint pink endpoint is reached. Record the volume of NaOH used (V2).

-

Calculation:

-

The amount of free carboxyl groups is proportional to V1.

-

The amount of esterified carboxyl groups is proportional to V2.

-

The degree of esterification (DE) is calculated using the formula: DE (%) = [V2 / (V1 + V2)] * 100

-

Determination of Molecular Weight by Size-Exclusion Chromatography (SEC)

Size-exclusion chromatography separates molecules based on their hydrodynamic volume in solution, allowing for the determination of molecular weight distribution.[12][13][14]

Materials and Equipment:

-

This compound sample

-

Mobile phase (e.g., 0.2 M NaNO₃ + 0.01 M NaH₂PO₄ at pH 7)

-

Pullulan standards of known molecular weights for calibration

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

A size-exclusion column (e.g., Agilent PL aquagel-OH MIXED-H)

-

A refractive index (RI) or evaporative light scattering (ELS) detector

-

-

0.45 µm membrane filters

Procedure:

-

Sample and Standard Preparation: Prepare this compound solutions at a concentration of approximately 2 mg/mL in the mobile phase. Allow the samples to dissolve completely overnight. Prepare a series of pullulan standard solutions of known concentrations and molecular weights in the mobile phase.

-

System Equilibration: Equilibrate the SEC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Calibration: Inject the pullulan standards into the SEC system and record their retention times. Create a calibration curve by plotting the logarithm of the molecular weight (log M) against the retention time.

-

Sample Analysis: Filter the this compound sample solution through a 0.45 µm membrane filter. Inject the filtered sample into the SEC system under the same conditions used for the standards.

-

Data Analysis: Record the chromatogram of the this compound sample. Using the calibration curve, determine the molecular weight distribution and calculate the weight-average (Mw) and number-average (Mn) molecular weights of the this compound sample.

This compound's Role in Plant Signaling

Beyond its structural role, this compound and its degradation products, oligogalacturonides (OGs), are active participants in plant signaling networks, influencing growth, development, and defense responses.[1][15][16][17][18] The following diagram illustrates a simplified workflow of this compound biosynthesis and its involvement in signaling.

This technical guide serves as a foundational document for professionals in the pharmaceutical and related industries, providing the necessary knowledge to harness the full potential of this compound. A thorough understanding of its chemical composition and molecular weight is the first step towards developing innovative products that can benefit human health.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Characterization and physicochemical properties of pectins extracted from agroindustrial by-products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deciphering this compound: A Comprehensive Overview of Its Origins, Processing, and Promising Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel this compound Material: Extraction, Characterization and Gelling Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural Characterization of Pectic Polysaccharides in the Cell Wall of Stevens Variety Cranberry Using Highly Specific this compound-Hydrolyzing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound and this compound-Based Composite Materials: Beyond Food Texture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Determination of the molecular mass of modified citrus this compound using high performance size exclusion chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mt.com [mt.com]

- 11. nuft.edu.ua [nuft.edu.ua]

- 12. agilent.com [agilent.com]

- 13. researchgate.net [researchgate.net]

- 14. agilent.com [agilent.com]

- 15. Recent Advances in Understanding the Roles of this compound as an Active Participant in Plant Signaling Networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recent Advances in Understanding the Roles of this compound as an Active Participant in Plant Signaling Networks [mdpi.com]

- 17. Recent Advances in Understanding the Roles of this compound as an Active Participant in Plant Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [PDF] Recent Advances in Understanding the Roles of this compound as an Active Participant in Plant Signaling Networks | Semantic Scholar [semanticscholar.org]

The Genesis of a Gelling Giant: A Technical History of Pectin Isolation and Characterization

For Immediate Release

[City, State] – [Date] – From the kitchens of the 18th century to the advanced laboratories of today, pectin, a complex plant-derived polysaccharide, has undergone a remarkable journey of discovery, extraction, and characterization. This whitepaper delves into the technical history of this compound, providing researchers, scientists, and drug development professionals with an in-depth guide to its isolation and the evolution of methods used to understand its intricate structure and functionality.

This compound was first isolated in 1825 by the French chemist Henri Braconnot, who is also credited with the discovery of chitin.[1][2] This discovery built upon earlier observations, such as those by Louis Nicolas Vauquelin in 1790, who noted the gelling properties of apple juice.[3][4] Throughout the 19th and early 20th centuries, scientists like Frémy (1848) and Tschirch (1907) contributed to the understanding of "protothis compound," the insoluble precursor of this compound in plant cell walls.[5] Key structural insights were made by von Fellenberg in 1913, who identified this compound as a methylester, and Ehrlich in 1917, who determined it was composed of D-galacturonic acid.[5] The polymeric nature of this compound as a linear chain of galacturonic acid was established by Smolenski in 1924 and further refined by Schneider and Bock in 1937.[3][4]

The commercial production of this compound began to take shape in the early 20th century. Recognizing the value of apple pomace, a byproduct of juice production, German entrepreneurs began drying and selling it to jam makers.[6][7] The first commercial liquid this compound extract was produced in Germany in 1908, with the process quickly spreading to the United States, leading to a patent by the Douglas this compound Corporation in 1913.[6] By the 1920s and 1930s, industrial-scale extraction from dried apple pomace and later citrus peels was established in both Europe and the US.[1]

This guide provides a comprehensive overview of the methodologies that have defined our understanding of this compound, from early acid-based extraction techniques to modern chromatographic and spectroscopic analyses.

I. The Evolution of this compound Isolation: From Kitchen to Laboratory

The foundational method for this compound extraction has historically been acid hydrolysis, a process that mimics the conditions used in jam making to solubilize protothis compound from the plant cell wall.

Experimental Protocol: Traditional Acid Extraction of this compound from Citrus Peel

This protocol is a generalized representation of the conventional method used for this compound isolation.

1. Raw Material Preparation:

- Fresh citrus peels (e.g., from lemons, limes, or oranges) are thoroughly washed to remove dirt and residues.[7]

- To inactivate endogenous enzymes that could degrade this compound, the peels are blanched in hot water.

- The blanched peels are then dried to a constant weight, typically in an oven at a low temperature (e.g., 50°C for 48 hours), to prevent microbial growth and prepare them for extraction.[7]

- The dried peels are ground into a fine powder to increase the surface area for efficient extraction.[7][8]

2. Acidic Hydrolysis:

- The powdered peel is suspended in heated, acidified water (e.g., 80-95°C).[4][7] The solid-to-liquid ratio is typically high, for instance, 1:25 to 1:50 (w/v).[7][9]

- A mineral acid, such as hydrochloric acid, nitric acid, or sulfuric acid, is used to adjust the pH of the solution to between 1.5 and 3.0.[4][10] Organic acids like citric acid can also be used and are considered less degrading to the this compound polymer.[8][10]

- The mixture is stirred continuously for a defined period, ranging from 30 minutes to several hours, to facilitate the hydrolysis of protothis compound into soluble this compound.[4][8][10]

3. Separation and Filtration:

- Following extraction, the hot acidic mixture is filtered to separate the solid plant residue from the liquid extract containing the solubilized this compound. Muslin cloth or a Buchner funnel with a pre-coat of diatomaceous earth can be used for this purpose.[8][11]

4. This compound Precipitation:

- The this compound-rich filtrate is cooled to room temperature.

- A precipitating agent, typically a water-miscible organic solvent like ethanol (B145695) or isopropanol, is added to the filtrate.[1][5] The volume of alcohol added is usually equal to or double the volume of the filtrate.[8][11]

- The mixture is stirred gently to induce the precipitation of this compound, which is insoluble in the alcohol-water mixture.[5] The this compound coagulates and can be allowed to settle.[11]

5. Purification and Drying:

- The precipitated this compound is separated from the liquid by filtration or decantation.

- The this compound is then washed multiple times with the alcohol solution to remove impurities such as monosaccharides, organic acids, and salts.[5]

- The purified this compound is dried in a hot air oven at a controlled temperature (e.g., 40°C) to obtain a fine powder.[8]

Diagram: Experimental Workflow for Traditional this compound Acid Extraction

A generalized workflow for the traditional acid extraction of this compound.

II. Characterizing the Polysaccharide: From Titration to Spectroscopy

The functional properties of this compound are intrinsically linked to its chemical structure, particularly its galacturonic acid content and the degree of esterification (DE) of the carboxyl groups.

Galacturonic Acid Content

The galacturonic acid content is a primary indicator of this compound purity and is required to be at least 65% for commercial food-grade this compound.

This method, based on the work of Blumenkrantz and Asboe-Hansen, remains a widely used technique.

1. Sample Hydrolysis:

- A known amount of the this compound sample is hydrolyzed in concentrated sulfuric acid at an elevated temperature (e.g., 80°C) to break down the polysaccharide into its constituent monosaccharides.[1][6]

2. Colorimetric Reaction:

- A coloring reagent, such as 3,5-dimethylphenol (B42653) (DMP) or m-hydroxydiphenyl, is added to the hydrolyzed sample.[1][6][10]

- This reagent reacts specifically with the furfural (B47365) derivatives of uronic acids (formed during acid hydrolysis) to produce a colored complex.[6]

3. Spectrophotometric Measurement:

- The absorbance of the colored solution is measured at a specific wavelength (e.g., 520 nm for the m-hydroxydiphenyl method) using a spectrophotometer.[6]

4. Quantification:

- The galacturonic acid content is determined by comparing the absorbance of the sample to a standard curve prepared using known concentrations of D-galacturonic acid.

Degree of Esterification (DE)

The DE, which is the percentage of carboxyl groups esterified with methanol (B129727), dictates the gelling properties of this compound. Pectins are classified as high-methoxyl (HM) if the DE is above 50% and low-methoxyl (LM) if it is below 50%.

This classic method involves two titration steps to quantify the free and esterified carboxyl groups.

1. Sample Preparation:

- A precise weight of the this compound sample (e.g., 500 mg) is moistened with ethanol and then dissolved in deionized water with continuous stirring.[12]

2. Titration of Free Carboxyl Groups (V1):

- The this compound solution is titrated with a standardized solution of sodium hydroxide (B78521) (NaOH, e.g., 0.1 M) to a phenolphthalein (B1677637) endpoint (a faint pink color).[12]

- The volume of NaOH consumed (V1) corresponds to the amount of free carboxyl groups in the this compound sample.[12]

3. Saponification of Esterified Carboxyl Groups:

- A known excess volume of a more concentrated NaOH solution (e.g., 20 mL of 0.5 M) is added to the neutralized this compound solution to saponify (hydrolyze) the methyl ester groups.[12] The reaction is allowed to proceed for a set time (e.g., 15-30 minutes).

4. Titration of Excess NaOH (V2):

- After saponification, an equivalent amount of hydrochloric acid (HCl, e.g., 20 mL of 0.5 M) is added to neutralize the excess NaOH.[12]

- The solution is then back-titrated with the standardized 0.1 M NaOH solution to the phenolphthalein endpoint. The volume of NaOH consumed in this step is recorded as V2.[12]

5. Calculation of Degree of Esterification:

- The Degree of Esterification (%) is calculated using the following formula: DE (%) = [V2 / (V1 + V2)] * 100

Diagram: Logical Workflow for DE Determination by Titration

A schematic of the titrimetric method for determining the degree of esterification.

III. Modern Analytical Techniques in this compound Characterization

While traditional methods are still valuable, modern analytical techniques have provided unprecedented detail into the structure and properties of this compound.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a rapid and non-destructive technique used to identify functional groups in this compound. The characteristic absorption bands for esterified carboxyl groups (around 1730-1760 cm⁻¹) and free carboxyl groups (around 1600-1630 cm⁻¹) can be used to estimate the degree of esterification by comparing the areas of these peaks.[13][14][15][16][17]

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly High-Performance Size-Exclusion Chromatography (HPSEC) or Gel Permeation Chromatography (GPC), is employed to determine the molecular weight distribution of this compound polymers.[13][18] HPLC can also be used to quantify the methanol and acetic acid released after saponification, providing a precise measurement of the degree of methylesterification and acetylation.[12]

-

Rheological Analysis: The gelling and thickening properties of this compound are quantified using rheometers. These instruments measure the viscoelastic properties of this compound solutions and gels, such as the storage modulus (G') and loss modulus (G''), providing critical information for its application in various products.[19][20][21][22]

IV. Quantitative Data Summary

The yield and characteristics of this compound are highly dependent on the source material and the extraction method employed. The following tables summarize representative quantitative data from various studies.

Table 1: this compound Yield from Various Sources and Extraction Methods

| This compound Source | Extraction Method | Acid/Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference(s) |

| Citrus Peel | Conventional Acid Extraction | Sulphuric Acid | 80 | 90 | 28-30 | [7] |

| Citrus Peel | Conventional Acid Extraction | Hydrochloric Acid | 80 | 90 | 18-22 | [7] |

| Citrus Peel | Conventional Acid Extraction | Citric Acid | 80 | 90 | 6-9 | [7] |

| Apple Pomace | Conventional Acid Extraction | Citric Acid (5%) | 100 | 80 | 16.8 | [23] |

| Orange Peels | Conventional Acid Extraction | Citric Acid (pH 1.5) | 65 | 30 | Up to 52.9 | [8] |

| Lemon, Mandarin, Kiwi Peels | Microwave-Assisted Extraction (MAE) | Hydrochloric Acid | - | 3 | 17.97 | [23] |

| Lemon, Mandarin, Kiwi Peels | Ultrasound-Assisted Extraction (UAE) | Hydrochloric Acid | 75 | 45 | 17.30 | [23] |

| Apple Waste | Citric Acid Extraction | Citric Acid | - | - | 22 | [24] |

Table 2: Characterization of this compound from Different Sources and Methods

| This compound Source | Extraction Method | Degree of Esterification (%) | Galacturonic Acid (%) | Methoxyl Content (%) | Reference(s) |

| Orange Peel | Acid Extraction (pH 1.5) | 71.0 | - | - | [8] |

| Bombax ceiba Fruit | Acid Extraction (pH 2.0) | 72.45 | 65.25 | 6.62 | [25] |

| Sugar Beet Pulp | Conventional Extraction | >50 | - | - | [19] |

| Tamarind | Citric Acid Extraction | 70.47 | 64.3 | 8.03 | [26] |

| Passiflora tripartita | - | >50 | >65 | >6.7 | [27] |

Conclusion

The history of this compound isolation and characterization is a story of scientific advancement, driven by the need to understand and harness the properties of this versatile natural polymer. From simple observations of fruit gelling to sophisticated spectroscopic and chromatographic techniques, our ability to isolate, analyze, and tailor this compound for specific applications has grown immensely. This technical guide provides a historical and methodological foundation for professionals in research and development, highlighting the critical experimental protocols and analytical frameworks that continue to shape the future of this compound science and its applications in the food, pharmaceutical, and biomedical fields.

References

- 1. researchgate.net [researchgate.net]

- 2. mt.com [mt.com]

- 3. Stepwise ethanolic precipitation of sugar beet pectins from the acidic extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.flvc.org [journals.flvc.org]

- 5. jeeng.net [jeeng.net]

- 6. mel.cgiar.org [mel.cgiar.org]

- 7. mdpi.com [mdpi.com]

- 8. ripublication.com [ripublication.com]

- 9. CN1526738A - Method for preparing this compound from citrus peel - Google Patents [patents.google.com]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. academic.oup.com [academic.oup.com]

- 12. mdpi.com [mdpi.com]

- 13. nuft.edu.ua [nuft.edu.ua]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. dc.etsu.edu [dc.etsu.edu]

- 19. Physicochemical, Thermal and Rheological Properties of this compound Extracted from Sugar Beet Pulp Using Subcritical Water Extraction Process - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. [PDF] Rheological characteristics of this compound gelation in sugar-acid systems | Semantic Scholar [semanticscholar.org]

- 22. (PDF) The study of the rheological properties of this compound gels with mono - and disaccharides (2016) | Antonella Dorohovich | 3 Citations [scispace.com]

- 23. Current Advancements in this compound: Extraction, Properties and Multifunctional Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A Comparative Study of this compound Green Extraction Methods from Apple Waste: Characterization and Functional Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 25. scispace.com [scispace.com]

- 26. researchgate.net [researchgate.net]

- 27. Characterization and Applications of the this compound Extracted from the Peel of Passiflora tripartita var. mollissima - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Pectin: A Technical Guide to Galacturonic Acid

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Pectin, a complex heteropolysaccharide found in the primary cell walls of terrestrial plants, holds significant promise in the pharmaceutical and drug development sectors due to its biocompatibility, biodegradability, and unique physicochemical properties.[1] At the heart of this compound's functionality lies its primary monosaccharide component: D-galacturonic acid. This technical guide provides a comprehensive overview of galacturonic acid's central role in this compound chemistry, its biosynthesis, and its impact on the functional attributes that make this compound a valuable polymer for scientific research and pharmaceutical applications.

The Molecular Architecture of this compound: The Primacy of Galacturonic Acid

This compound is not a singular molecular entity but rather a family of polysaccharides rich in galacturonic acid.[2][3] The backbone of the most abundant pectic polysaccharide, homogalacturonan (HG), is a linear chain of α-(1→4)-linked D-galacturonic acid residues.[4][5][6] This "smooth" region constitutes approximately 65% of the total this compound molecule.[3][4] The structural integrity and functional diversity of this compound are further enhanced by other domains, such as rhamnogalacturonan I (RG-I) and rhamnogalacturonan II (RG-II), which are covalently linked to the galacturonic acid backbone and feature various neutral sugar side chains, creating "hairy" regions.[4][5]

The carboxyl group of the galacturonic acid units is a key determinant of this compound's properties. In nature, a significant portion of these carboxyl groups are esterified with methanol, a modification known as the degree of methylesterification (DM).[4] The DM profoundly influences this compound's solubility, gelation mechanism, and interaction with other molecules.[7] Pectins are broadly classified into high-methoxy (HM) pectins (DM > 50%) and low-methoxy (LM) pectins (DM < 50%).

Data Presentation: Galacturonic Acid Content and this compound Properties

The galacturonic acid content and the degree of methylesterification are critical quality parameters for this compound, varying with the source and extraction method. The Food and Agriculture Organization (FAO) specifies that a galacturonic acid content of over 65% is indicative of high-quality this compound.[8]

| Table 1: Galacturonic Acid Content in this compound from Various Fruit Sources | |

| Fruit Source | L-Galacturonic Acid Content (%) |

| Orange (Citrus sinensis) | 54.86 - 90%[8] |

| Lemon (Citrus limon) | ~65%[8] |

| Lime (Citrus aurantiifolia) | Up to 90%[8] |

| Apple (Malus domestica) | 65 - 87.58%[8] |

| Citrus Peels | 30%[4] |

| Table 2: Physicochemical Properties of this compound Influenced by Galacturonic Acid | |

| Property | Role of Galacturonic Acid |

| Gelation | The carboxyl groups of galacturonic acid in LM-pectins form ionic bridges with divalent cations (e.g., Ca²⁺) to create gels, often described by the "egg box" model.[4] HM-pectins form gels under acidic conditions in the presence of high sugar concentrations through hydrogen bonding and hydrophobic interactions.[4] |

| Solubility | The presence of charged carboxyl groups on the galacturonic acid backbone makes this compound a soluble dietary fiber.[4] |

| Bioactivity | Oligogalacturonides, fragments of the this compound backbone, can act as signaling molecules in plants, triggering defense responses. This compound and its derivatives also exhibit prebiotic effects by modulating the gut microbiota.[9] |

| Drug Delivery | The mucoadhesive properties of this compound, attributed to the carboxyl groups of galacturonic acid, make it a suitable candidate for controlled-release and targeted drug delivery systems.[4] |

Biosynthesis of this compound: A Focus on Galacturonic Acid Incorporation

The biosynthesis of this compound is a complex process occurring in the Golgi apparatus of plant cells, requiring a large number of enzymes, including glycosyl-, methyl-, and acetyltransferases.[2][3] The precursor for galacturonic acid in this compound is UDP-D-galacturonic acid, which is formed from UDP-D-glucuronic acid by the action of UDP-D-glucuronate 4-epimerase.[10] A key enzyme in the formation of the homogalacturonan backbone is a galacturonosyltransferase (GAUT), which transfers galacturonic acid residues from UDP-D-galacturonic acid to the growing polysaccharide chain.[11]

Experimental Protocols for this compound and Galacturonic Acid Analysis

Accurate characterization of this compound is crucial for its application. The following section details key experimental protocols for the extraction, purification, and analysis of galacturonic acid content and the degree of methylesterification.

This compound Extraction and Purification

The conventional method for this compound extraction involves the use of hot acidified water to solubilize the this compound from plant materials.[4]

Protocol: Acid Extraction of this compound

-

Pretreatment: Wash the raw plant material (e.g., citrus peels, apple pomace) thoroughly with water to remove impurities. Dry and mill the material to increase the surface area for extraction.

-

Acid Extraction: Suspend the pretreated material in hot acidified water (pH 1.5-3.0, adjusted with a mineral acid like hydrochloric or sulfuric acid) at a temperature between 75-100°C for 1-3 hours with continuous stirring.[12]

-

Separation: After extraction, separate the solid residue from the liquid extract containing the solubilized this compound by filtration or centrifugation.[4]

-

Precipitation: Add ethanol (B145695) or isopropanol (B130326) to the liquid extract to precipitate the this compound.[4]

-

Washing and Drying: Wash the precipitated this compound with alcohol to remove any remaining impurities and then dry it to obtain a powder.

Quantification of Galacturonic Acid

The galacturonic acid content is a primary indicator of this compound purity and quality. The m-hydroxydiphenyl method is a widely used colorimetric assay.[8]

Protocol: m-Hydroxydiphenyl Sulfuric Acid Method

-

Hydrolysis: Accurately weigh a sample of extracted this compound and hydrolyze it with concentrated sulfuric acid. This depolymerizes the this compound into its constituent monosaccharides.[8]

-

Colorimetric Reaction: Add a solution of m-hydroxydiphenyl to the hydrolyzed sample. This reagent reacts specifically with uronic acids to produce a colored product.

-

Spectrophotometric Measurement: Measure the absorbance of the resulting solution at a specific wavelength using a spectrophotometer.

-

Quantification: Determine the galacturonic acid content by comparing the absorbance of the sample to a standard curve prepared using known concentrations of D-galacturonic acid.[8]

High-Performance Liquid Chromatography (HPLC) offers a more precise method for quantification.[8]

Determination of the Degree of Methylesterification (DM)

The DM is a critical parameter that dictates the functional properties of this compound. Titration, Fourier-Transform Infrared Spectroscopy (FT-IR), and HPLC are common methods for its determination.[13][14]

Protocol: Titration Method for DM Determination

-

Sample Preparation: Suspend a known amount of this compound in water.

-

First Titration: Titrate the sample with a standardized sodium hydroxide (B78521) (NaOH) solution to neutralize the free carboxyl groups. Record the volume of NaOH used.

-

Saponification: Add a known excess of NaOH to the neutralized solution and allow it to react to de-esterify the methyl-esterified galacturonic acid units.

-

Second Titration: Back-titrate the excess NaOH with a standardized acid solution (e.g., hydrochloric acid).

-

Calculation: The DM is calculated based on the amounts of NaOH consumed in the two titration steps.

Galacturonic Acid in Plant Signaling and Human Health

Beyond its structural role, galacturonic acid-containing oligosaccharides, known as oligogalacturonides (OGs), are recognized as important signaling molecules in plants.[15] Released during the partial degradation of the cell wall, OGs can trigger plant defense responses against pathogens.[15]

In human health, this compound is considered a soluble dietary fiber.[4] In the large intestine, gut microorganisms degrade this compound, liberating short-chain fatty acids that have a positive prebiotic effect.[4] The structure of this compound, particularly the distribution of galacturonic acid and its modifications, influences which gut bacteria are stimulated.[16]

Conclusion

Galacturonic acid is unequivocally the cornerstone of this compound's structure and function. Its linear arrangement forms the backbone of this complex polysaccharide, while the state of its carboxyl groups dictates the physicochemical properties that are harnessed in a myriad of applications. For researchers, scientists, and drug development professionals, a thorough understanding of galacturonic acid's role is paramount for the effective utilization of this compound as a versatile and valuable biopolymer. The methodologies and data presented in this guide provide a solid foundation for the continued exploration and application of this compound in innovative scientific and therapeutic endeavors.

References

- 1. This compound and this compound-Based Composite Materials: Beyond Food Texture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound structure and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. esalq.usp.br [esalq.usp.br]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. pectinproducers.com [pectinproducers.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound Hydrogels: Gel-Forming Behaviors, Mechanisms, and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. The Biosynthesis of d-Galacturonate in Plants. Functional Cloning and Characterization of a Membrane-Anchored UDP-d-Glucuronate 4-Epimerase from Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Extraction, Characterization, and Applications of Pectins from Plant By-Products | MDPI [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. Roles of human colonic bacteria in this compound utilization and associated cross-feeding networks revealed using synthetic co-cultures - PMC [pmc.ncbi.nlm.nih.gov]

The Classification of Pectins: A Technical Guide to High Methoxyl vs. Low Methoxyl Pectins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pectin, a naturally occurring heteropolysaccharide found in the primary cell walls of terrestrial plants, is a versatile biopolymer with significant applications in the food, pharmaceutical, and biomedical fields.[1] Its functional properties are largely dictated by the degree of esterification (DE) of its galacturonic acid backbone, which leads to its primary classification into high methoxyl (HM) and low methoxyl (LM) pectins.[2][3] This technical guide provides an in-depth exploration of the fundamental differences between HM and LM pectins, including their chemical structures, gelling mechanisms, and key quantitative parameters. Detailed experimental protocols for the determination of the degree of esterification and the characterization of gel properties are provided to facilitate reproducible research. Furthermore, this guide elucidates the signaling pathways of gel formation and experimental workflows through detailed diagrams, offering a comprehensive resource for researchers and professionals in drug development and material science.

Introduction to this compound Classification

This compound is a complex polysaccharide primarily composed of α-(1,4)-linked D-galacturonic acid residues.[4][5] The carboxyl groups of these galacturonic acid units can be esterified with methanol. The degree of esterification (DE), defined as the percentage of carboxyl groups that are esterified, is the principal parameter for classifying pectins.[2]

-

High Methoxyl (HM) this compound: Characterized by a DE of 50% or greater.[4][3][6]

-

Low Methoxyl (LM) this compound: Characterized by a DE of less than 50%.[4][3][6]

This fundamental difference in chemical structure dictates the physicochemical properties of the this compound, most notably its gelling mechanism and the conditions required for gel formation.[7][3] LM pectins can be further categorized into:

-

Conventional LM Pectins (LMC): De-esterified using acid, alkali, or enzymatic treatments.

-

Amidated LM Pectins (LMA): A portion of the galacturonic acid is converted to a carboxylic acid amide.[4][8] This amidation enhances its gelling properties, particularly its tolerance to varying calcium concentrations.[9][10]

Chemical Structure and Gelling Mechanisms

The distinct gelling mechanisms of HM and LM pectins are a direct consequence of their differing degrees of esterification.

High Methoxyl (HM) this compound

HM pectins form gels under conditions of low pH and high soluble solids content (typically sucrose).[5][11][12] The gelling mechanism is primarily driven by:

-

Hydrogen Bonding: At low pH (typically 2.5-3.5), the dissociation of free carboxyl groups is suppressed, reducing electrostatic repulsion between this compound chains and allowing for the formation of extensive hydrogen bonds.[11][12][13]

-

Hydrophobic Interactions: The high concentration of soluble solids, such as sugar (>55%), dehydrates the this compound molecules, promoting chain-chain interactions through hydrophobic forces between the methoxyl groups.[11][12]

The resulting gel is a three-dimensional network that entraps water and solutes.[4] These gels are typically thermoreversible.[6]

Low Methoxyl (LM) this compound

In contrast to HM pectins, LM pectins form gels in the presence of divalent cations, most commonly calcium ions (Ca²⁺).[11][12] This gelation can occur over a wider pH range (typically 2.6-7.0) and does not require high sugar concentrations.[4][3] The gelling mechanism is described by the renowned "egg-box" model :

-

The free carboxyl groups on the this compound backbone act as binding sites for divalent cations.

-

Calcium ions form ionic bridges between two carboxyl groups on adjacent this compound chains.[9][12]

-

This cross-linking creates a stable, three-dimensional network resembling an egg box, with the calcium ions nestled between the polymer chains.[12][14][15]

Amidated LM pectins also gel via the egg-box model but require less calcium and are more tolerant to higher calcium concentrations.[9][16] Gels formed from non-amidated LM pectins are often thermostable, while those from amidated LM pectins can be thermoreversible.[3]

Quantitative Comparison of HM and LM Pectins

The functional properties of HM and LM pectins can be quantified and compared across several key parameters.

| Property | High Methoxyl (HM) this compound | Low Methoxyl (LM) this compound | Amidated Low Methoxyl (LMA) this compound |

| Degree of Esterification (DE) | ≥ 50%[4][6] | < 50%[4][6] | < 50% |

| Gelling Conditions | |||

| pH | 2.5 - 3.8[2][17] | 2.6 - 7.0[4][3] | 3.2 - 3.6[9][16] |

| Soluble Solids (e.g., Sugar) | > 55%[11][12] | Not required[11] | Not required |

| Divalent Cations (e.g., Ca²⁺) | Not required[11] | Required[11][12] | Required (less than LMC)[9] |

| Calcium Requirement | N/A | Varies with DE | 10-30 mg Ca²⁺ / g this compound[9][16] |

| Gel Properties | |||

| Setting Temperature | Higher than LM this compound[3] | Varies with DE and Ca²⁺ concentration | 40 - 70°C[9] |

| Texture | Delicate, smooth[6] | More robust, brittle to elastic[17] | Smooth, soft[18] |

| Thermoreversibility | Yes[6] | Non-amidated: often no; Amidated: yes[3] | Yes[8] |

Experimental Protocols

Accurate characterization of pectins is crucial for their effective application. The following sections detail key experimental methodologies.

Determination of Degree of Esterification (DE)

4.1.1. Titration Method

This classic method involves two titration steps to quantify both free and esterified carboxyl groups.[19][20][21]

Methodology:

-

Sample Preparation: Accurately weigh approximately 500 mg of this compound and moisten with 2 mL of ethanol. Dissolve in 100 mL of deionized water with stirring.

-

Titration of Free Carboxyl Groups (V1): Titrate the this compound solution with standardized 0.1 M sodium hydroxide (B78521) (NaOH) to a pH of 8.5, using phenolphthalein (B1677637) as an indicator or a pH meter. Record the volume of NaOH used as V1.[20][21]

-

Saponification of Esterified Groups: To the neutralized solution from the previous step, add 20 mL of 0.5 M NaOH. Stir and allow the reaction to proceed for 30 minutes to ensure complete saponification of the methyl esters.

-

Titration of Excess Alkali: Add 20 mL of 0.5 M hydrochloric acid (HCl) to neutralize the excess NaOH.

-

Titration of Saponified Carboxyl Groups (V2): Titrate the solution with 0.1 M NaOH to a pH of 8.5. Record the volume of NaOH used as V2.[22]

-

Calculation of DE: DE (%) = [V2 / (V1 + V2)] x 100

4.1.2. Fourier Transform Infrared (FTIR) Spectroscopy Method

FTIR spectroscopy offers a rapid and non-destructive method for determining the DE.[11][23][24]

Methodology:

-

Sample Preparation: Prepare thin, transparent films of this compound or press the dried this compound powder into a KBr pellet.

-

Spectral Acquisition: Record the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the absorbance peaks corresponding to the esterified carboxyl groups (C=O stretching) at approximately 1745 cm⁻¹ and the free carboxylate groups (COO⁻ asymmetric stretching) at around 1608-1630 cm⁻¹.[24][25]

-

Calculation of DE: The DE can be calculated from the ratio of the areas of these two peaks. A calibration curve should be prepared using this compound standards with known DE values determined by a primary method like titration.[23][26] The degree of esterification is proportional to the ratio of the area of the ester carbonyl peak to the sum of the areas of the ester and acid carboxyl peaks.[25][26]

Characterization of Gel Properties

4.2.1. Gel Strength Measurement (USA-SAG Method)

The USA-SAG (Strain-induced Alignment in a Gel) method is a traditional and widely recognized technique for determining the gelling strength of high-methoxyl pectins.[27]

Methodology:

-

Gel Preparation: Prepare a standardized this compound-sugar-acid gel according to a precise formulation. Typically, this involves dissolving the this compound in water, adding sugar, and then adding an acid (e.g., tartaric acid) to induce gelation.[27]

-

Setting: Pour the hot solution into standardized "Ridgelimeter" glasses and allow them to set under controlled conditions (e.g., 24 hours at 25°C).[28]

-

Measurement: Carefully remove the set gel from the glass. The gel is placed on a flat surface, and its deformation (sag) under its own weight is measured after a specific time (e.g., 2 minutes) using a Ridgelimeter.[27]

-

Calculation: The gelling strength is expressed in USA-SAG degrees, which are calculated based on the extent of the sag (B610663). A lower sag value indicates a higher gel strength.[27]

4.2.2. Texture Profile Analysis (TPA)

TPA provides a more comprehensive characterization of the mechanical properties of a gel, including hardness, cohesiveness, springiness, and adhesiveness.[4][8][13]

Methodology:

-

Gel Preparation: Prepare this compound gels in standardized containers (e.g., beakers).[4]

-

Instrumentation: Use a texture analyzer equipped with a cylindrical probe.

-

Measurement: The probe compresses the gel twice in a reciprocating motion to simulate mastication. The force required for compression is recorded over time.[4][8]

-

Data Analysis: From the resulting force-time curve, several textural parameters can be calculated:

-

Hardness: The peak force during the first compression.[8]

-

Cohesiveness: The ratio of the positive force area during the second compression to that of the first compression.[8]

-

Springiness: The height that the sample recovers between the end of the first compression and the start of the second compression.[8]

-

Adhesiveness: The negative force area after the first compression, representing the work required to pull the probe away from the sample.[8]

-

Visualization of Pathways and Workflows

Gelling Mechanisms

Caption: Comparative gelling mechanisms of HM and LM pectins.

Experimental Workflow for this compound Classification and Characterization

Caption: Workflow for this compound classification and gel characterization.

Applications in Drug Development

The distinct properties of HM and LM pectins make them valuable excipients in pharmaceutical formulations and drug delivery systems.[29][30][31]

-

HM this compound: Its ability to form gels in acidic environments makes it suitable for gastro-retentive drug delivery systems, which can prolong the residence time of a drug in the stomach and improve its bioavailability.

-

LM this compound: The calcium-induced gelation of LM this compound is particularly useful for controlled-release applications.[32][33] this compound-based microparticles and hydrogels can be designed to release drugs in a sustained manner.[10][34] Furthermore, the susceptibility of this compound to degradation by colonic microflora makes it an excellent candidate for colon-targeted drug delivery.[29][35] The high gelling ability of LM this compound is advantageous for encapsulating both hydrophilic and hydrophobic drugs.[33][34]

Conclusion

The classification of pectins into high methoxyl and low methoxyl categories is fundamental to understanding and harnessing their diverse functional properties. The degree of esterification dictates not only the gelling mechanism but also the optimal conditions for gel formation and the resulting textural properties of the gel. For researchers and professionals in drug development, a thorough understanding of these differences, coupled with robust experimental methodologies for their characterization, is essential for the rational design of innovative drug delivery systems and other advanced materials. This guide provides a comprehensive technical overview to support these endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Study of the Mechanical Properties of Gels Formulated with this compound from Orange Peel [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. Structure-Related Gelling of Pectins and Linking with Other Natural Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. General Analytical Schemes for the Characterization of this compound-Based Edible Gelled Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AMIDATED this compound - Ataman Kimya [atamanchemicals.com]

- 10. This compound Basics - Gelling properties and applications - CyberColloids [cybercolloids.net]

- 11. nuft.edu.ua [nuft.edu.ua]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. modernistpantry.com [modernistpantry.com]

- 17. researchgate.net [researchgate.net]

- 18. capecrystalbrands.com [capecrystalbrands.com]

- 19. mt.com [mt.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]

- 23. Improved method for determination of this compound degree of esterification by diffuse reflectance Fourier transform infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. chemicalpapers.com [chemicalpapers.com]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

- 27. youtube.com [youtube.com]

- 28. d-nb.info [d-nb.info]

- 29. LOW METHOXYL AMIDATED this compound – LABH INGREDIENTS [blog.labhingredients.com]

- 30. The Effect of Calcium on the Cohesive Strength and Flexural Properties of Low-Methoxyl this compound Biopolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. nottingham.ac.uk [nottingham.ac.uk]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. Pharmaceutical and drug delivery applications of this compound and its modified nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Abundance of Pectin in Plants

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the natural sources of pectin, its abundance in various plant materials, and the methodologies for its extraction and quantification. This compound, a complex heteropolysaccharide found in the primary cell walls of terrestrial plants, plays a crucial role in plant growth and development.[1][2] Its unique gelling, thickening, and stabilizing properties have led to its widespread use in the food, pharmaceutical, and cosmetic industries.[3][4]

Natural Abundance of this compound

This compound is ubiquitous in the plant kingdom, although its concentration varies significantly among different plant species, the specific part of the plant, and the plant's stage of maturity.[1][2] Generally, this compound is most abundant in the peels of citrus fruits and apple pomace, which are the primary commercial sources.[3][5] Fruits such as apples, pears, oranges, and lemons are known to have high this compound content, while soft fruits like cherries and strawberries contain smaller amounts.[1][6][7] The ripeness of the fruit also affects this compound levels; slightly under-ripe fruits tend to have the highest this compound content, which decreases as the fruit ripens.[8]

Quantitative Data on this compound Content

The following table summarizes the this compound content in various plant sources, expressed as a percentage of either fresh or dry weight. This data is essential for identifying promising sources for this compound extraction and for understanding the variability of this compound content in nature.

| Plant Source | Part of Plant | This compound Content (% Fresh Weight) | This compound Content (% Dry Weight) |

| Citrus Peels | Peel | - | 20 - 35[2][3] |

| Apple Pomace | Pomace | - | 10 - 20[2][3] |

| Sugar Beet | Pulp | - | 10 - 20[3] |

| Sunflower Heads | Residues | - | 10 - 20[3] |

| Rose Hips | - | 15%[1] | - |

| Oranges | Fruit | 0.5 - 3.5%[1][2] | - |

| Apples | Fruit | 1 - 1.5%[1] | - |

| Carrots | Root | 1.4%[1][2] | - |

| Apricots | Fruit | 1%[1][2] | - |

| Cherries | Fruit | 0.4%[1][2] | - |

Methodologies for this compound Extraction and Quantification

The extraction and quantification of this compound are critical steps in its study and utilization. The choice of method can significantly impact the yield and quality of the extracted this compound.

Experimental Workflow for this compound Extraction and Analysis

The general process for extracting and analyzing this compound from plant materials involves several key stages, from sample preparation to the final quantification of this compound content. The following diagram illustrates a typical workflow.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound and this compound-Based Composite Materials: Beyond Food Texture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current Advancements in this compound: Extraction, Properties and Multifunctional Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bulk this compound Supplier - Stabilizer in Food Applications - North America | Cargill | Cargill [cargill.com]

- 5. ingreland.com [ingreland.com]

- 6. What are some sources of this compound? | Go Ask Alice! [goaskalice.columbia.edu]

- 7. Fruit this compound: What It Is, Nutrition, Uses, and Benefits [medicinenet.com]

- 8. Top Fruits and Vegetables High in this compound [loseit.com]

Pectic Polysaccharides: A Deep Dive into Homogalacturonan and Rhamnogalacturonan

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Pectic polysaccharides, integral components of the plant cell wall, are increasingly recognized for their diverse biological activities and potential therapeutic applications. This technical guide provides a comprehensive overview of two key pectic domains: homogalacturonan (HG) and rhamnogalacturonan (RG), with a focus on their structure, biosynthesis, biological functions, and the experimental methodologies used for their study.

Core Structures and Biosynthesis

Pectin is a complex heteropolysaccharide primarily composed of D-galacturonic acid (GalA).[1] Its structure is generally divided into "smooth" and "hairy" regions.[2] The principal smooth region is homogalacturonan, while the hairy regions are predominantly rhamnogalacturonan-I (RG-I) and the more complex rhamnogalacturonan-II (RG-II).[2]

Homogalacturonan (HG) is a linear homopolymer of α-(1→4)-linked D-galacturonic acid residues.[3][4] This backbone can be modified by methyl-esterification at the C-6 carboxyl group and acetylation at the O-2 and/or O-3 positions.[4][5] The degree of methylesterification (DM) is a critical factor influencing the physicochemical properties and biological activity of HG.[6] Pectins are classified as high-methoxyl (HM) with a DM > 50% or low-methoxyl (LM) with a DM < 50%.[7]

Rhamnogalacturonan-I (RG-I) possesses a backbone of repeating disaccharide units of [→4)-α-D-GalA-(1→2)-α-L-Rha-(1→].[8][9] Approximately 20-80% of the rhamnose residues are substituted at the O-4 position with side chains of neutral sugars, predominantly arabinose and galactose, forming arabinans, galactans, and arabinogalactans.[10]

Rhamnogalacturonan-II (RG-II) is the most structurally complex pectic polysaccharide.[11][12] It has a short α-(1→4)-linked D-galacturonic acid backbone that is substituted with four complex oligosaccharide side chains.[13] A remarkable feature of RG-II is its ability to form dimers cross-linked by a borate (B1201080) diester bond, which is crucial for the structural integrity of the plant cell wall.[11][12]

This compound biosynthesis is a complex process that occurs in the Golgi apparatus.[14][15] It is estimated to involve at least 67 different glycosyltransferases, methyltransferases, and acetyltransferases.[14][16]

Quantitative Data Summary

The following tables summarize key quantitative data for homogalacturonan and rhamnogalacturonan, providing a comparative overview of their properties.

Table 1: Molecular Weight of Pectic Polysaccharides

| Polysaccharide Fraction | Source | Molecular Weight (kDa) | Reference |

| This compound | Apple | 122 - 280 | [3] |

| This compound Oligosaccharides | Apple Pomace | < 10 | [3] |

| Rhamnogalacturonan-I | Sugar Beet | 188 | [17] |

| Homogalacturonan | Sugar Beet | 20 | [17] |

| Pectic Polysaccharides | Rose By-products | 23 - 26 | [18] |

Table 2: Degree of Methylesterification (DM) of Homogalacturonan

| This compound Source | Degree of Methylesterification (%) | Reference |

| Various Plants | 5 - 40 | [11][13][19] |

| Rose By-products (RD_F) | 26.68 ± 1.14 | [18] |

| Rose By-products (RD_X) | 31.39 ± 1.39 | [18] |

Table 3: Bioactivity of Pectic Polysaccharides

| This compound Extract | Bioactivity Assay | IC50 / EC50 Value | Reference |

| Fireweed (EA-4.0) | DPPH radical scavenging | 0.050 mg/mL | [15] |

| Fireweed (EA-0.8) | DPPH radical scavenging | 0.109 mg/mL | [15] |